2,4,6-Trihydroxy-3-methylbenzaldehyde
Overview
Description
2,4,6-Trihydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is characterized by the presence of three hydroxyl groups and a methyl group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde typically involves the hydroxylation of 3-methylbenzaldehyde. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce hydroxyl groups at the 2, 4, and 6 positions of the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-trihydroxy-3-methylbenzoic acid.
Reduction: Formation of 2,4,6-trihydroxy-3-methylbenzyl alcohol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
2,4,6-Trihydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate biological processes and contribute to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the methyl group at the 3-position.
3,4,5-Trihydroxybenzaldehyde: Hydroxyl groups are positioned differently on the benzaldehyde ring.
2,4-Dihydroxy-3-methylbenzaldehyde: Contains only two hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-methylbenzaldehyde is unique due to the specific arrangement of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4,6-trihydroxy-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFJORMHWBUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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